molecular formula C9H12BNO2 B13980607 6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol

6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B13980607
M. Wt: 177.01 g/mol
InChI Key: FYQCHIBMPARKET-UHFFFAOYSA-N
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Description

6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is part of the benzoxaborole family, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the boron atom in its structure imparts unique reactivity and binding characteristics, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the formation of the benzoxaborole ring system followed by the introduction of the dimethylamino group. One common method involves the reaction of 2-aminophenol with boric acid to form the benzoxaborole core. This intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in its structure can form reversible covalent bonds with hydroxyl and amino groups in biological molecules. This interaction can inhibit the activity of certain enzymes and disrupt biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Crisaborole: A benzoxaborole used as a topical treatment for atopic dermatitis.

    Tavaborole: Another benzoxaborole used as an antifungal agent.

Uniqueness

6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other benzoxaboroles may not be as effective.

Properties

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

1-hydroxy-N,N-dimethyl-3H-2,1-benzoxaborol-6-amine

InChI

InChI=1S/C9H12BNO2/c1-11(2)8-4-3-7-6-13-10(12)9(7)5-8/h3-5,12H,6H2,1-2H3

InChI Key

FYQCHIBMPARKET-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)N(C)C)O

Origin of Product

United States

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